molecular formula C10H9NO4 B3022810 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester CAS No. 637-57-0

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Cat. No.: B3022810
CAS No.: 637-57-0
M. Wt: 207.18 g/mol
InChI Key: NVXKMHUNXMXXDM-QPJJXVBHSA-N
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Description

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is an organic compound with the molecular formula C10H9NO4. It is a derivative of propenoic acid (commonly known as acrylic acid) where the hydrogen atom on the beta carbon is replaced by a 4-nitrophenyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)-2-propenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond in the propenoic acid moiety can be hydrogenated to form the corresponding saturated ester.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrogen gas, nickel or palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: 2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester.

    Hydrogenation of Double Bond: 3-(4-nitrophenyl)propanoic acid, methyl ester.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers and resins due to its reactive double bond and ester functionality.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester functionality allows for hydrolysis to release the corresponding acid and alcohol, which can interact with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester: The nitro group is reduced to an amino group.

    3-(4-Nitrophenyl)propanoic acid, methyl ester: The double bond in the propenoic acid moiety is hydrogenated.

Uniqueness

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is unique due to its combination of a reactive double bond, a nitro group, and an ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKMHUNXMXXDM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-57-0, 1608-36-2
Record name (E)-Methyl 4-nitrocinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(4-nitrophenyl)-2-propenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3Z8Y2N3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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